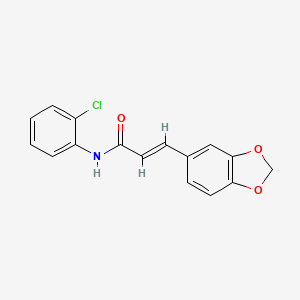

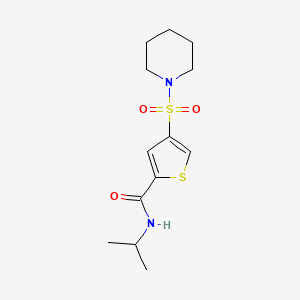

![molecular formula C13H19N5O2S B5551992 N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)

N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class, known for various chemical and biological properties. These compounds have been studied for their antimicrobial activities and are of interest in medicinal chemistry due to their potential biological properties (Abdel-Motaal & Raslan, 2014).

Synthesis Analysis

The synthesis of N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives often involves multi-step chemical reactions. Key steps include the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with various reactants, leading to substituted sulfonamides and sulfinyl compounds (Abdel-Motaal & Raslan, 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic methods like NMR and mass spectrometry. The core structure typically involves a triazolopyrimidine ring system substituted with different functional groups that influence the compound's properties (Canfora et al., 2010).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation and reactions with nucleophiles. The nature of the substituents on the triazolopyrimidine ring affects their reactivity and the type of chemical reactions they can participate in (Desenko et al., 1998).

Physical Properties Analysis

The physical properties of N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives, like solubility and melting point, are influenced by the nature of the substituents on the core structure. These properties are essential for determining the compound's suitability for various applications, especially in pharmaceutical formulations (Katritzky et al., 1987).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The presence of the sulfonamide group, for instance, can confer certain properties like enzyme inhibition or receptor binding (Shvets et al., 2020).

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

A study highlights the synthesis and biochemical impacts of sulfonamide thiazole derivatives, including compounds similar to N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds have shown significant toxic effects, indicating their potential as effective insecticides (Soliman et al., 2020).

Herbicidal Activity

Research on the design, synthesis, and structure-activity relationships of novel ALS inhibitors includes a discussion on the biophore models of triazolopyrimidinesulfonamide and their synthesized derivatives. These compounds, including those structurally related to N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, were evaluated for their herbicidal activities, suggesting their utility in agricultural chemistry (Ren et al., 2000).

Antimicrobial Applications

Several studies have been conducted on the synthesis and antimicrobial evaluation of sulfonamide derivatives, including those with structures similar to N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide. These compounds have been screened for antimicrobial activity, showing promise as antibacterial agents (Abdel-Motaal & Raslan, 2014).

Anticancer Potential

Research into novel pyrrolopyrimidines and triazolopyrrolopyrimidines carrying biologically active sulfonamide moieties, structurally related to N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, has shown promising anticancer activity against breast cancer cell lines. This suggests the potential of these compounds in cancer therapy (Ghorab et al., 2015).

Synthesis and Chemical Properties

Research into the chemistry of 1,2,4-Triazolo[1,5-a]pyrimidines (TPs) underscores their importance across various fields, including pharmaceutics and agrochemistry. This body of work provides insight into the molecular dimensions, spectra, and reactivity of compounds like N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, highlighting their broad applicability (Fischer, 2007).

Zukünftige Richtungen

The future directions for research on “N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide” and related compounds could include further investigation of their biological activities, such as their potential anti-trypanosomal effects . Additionally, the development of novel synthetic methodologies for these types of compounds could be an area of future research .

Eigenschaften

IUPAC Name |

N-cyclohexyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2S/c1-9-8-10(2)18-12(14-9)15-13(16-18)21(19,20)17-11-6-4-3-5-7-11/h8,11,17H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAVUUDZKAUOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

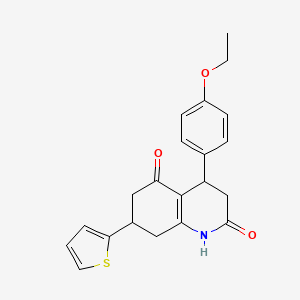

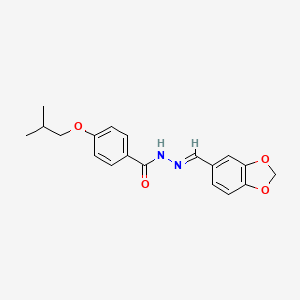

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

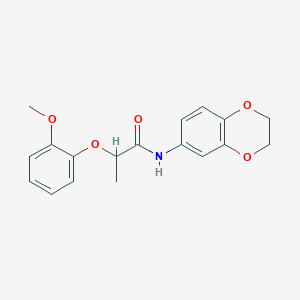

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)

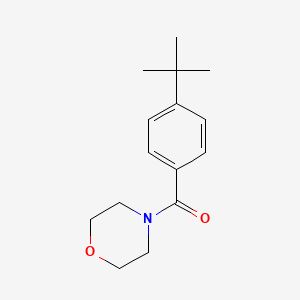

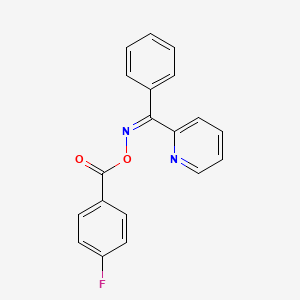

![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)

![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)

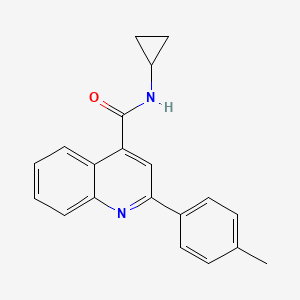

![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)

![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)